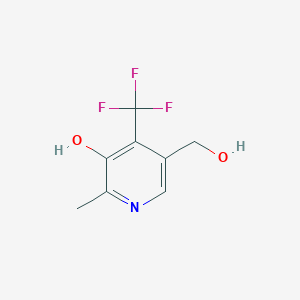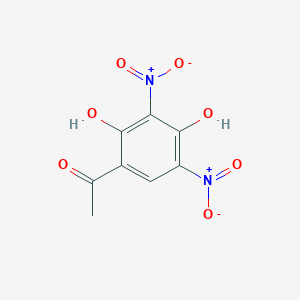
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone is an organic compound with the molecular formula C8H6N2O7 It is characterized by the presence of two hydroxyl groups and two nitro groups attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone can be synthesized through the nitration of 2,4-dihydroxyacetophenone. The nitration process involves the introduction of nitro groups into the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and prevent over-nitration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-dihydroxy-3,5-dinitrophenyl)ethanone involves its interaction with molecular targets through its functional groups. The hydroxyl groups can form hydrogen bonds, while the nitro groups can participate in electron-withdrawing interactions. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
- 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone
Comparison
1-(2,4-Dihydroxy-3,5-dinitrophenyl)ethanone is unique due to the presence of both hydroxyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds may have different substituents, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
54917-82-7 |
|---|---|
Formule moléculaire |
C8H6N2O7 |
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
1-(2,4-dihydroxy-3,5-dinitrophenyl)ethanone |
InChI |
InChI=1S/C8H6N2O7/c1-3(11)4-2-5(9(14)15)8(13)6(7(4)12)10(16)17/h2,12-13H,1H3 |
Clé InChI |
QDLZDWNEBVTPAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)
![2-Naphthalenecarboxamide, N,N'-(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis[3-hydroxy-, disodium salt](/img/structure/B14646104.png)
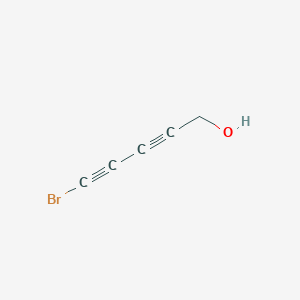
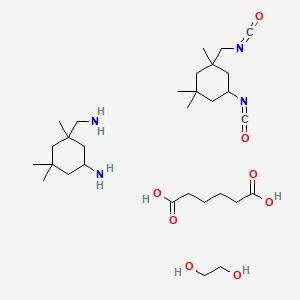
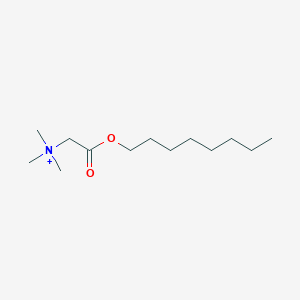

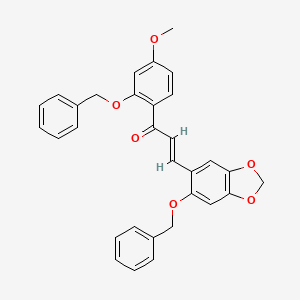
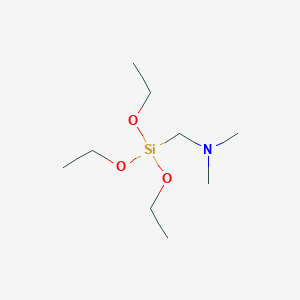
![[(1-Isocyanatopropan-2-yl)sulfanyl]benzene](/img/structure/B14646154.png)
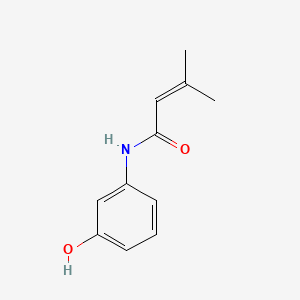
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)


